8-isoprostaglandin E2
Overview
Description
8-iso Prostaglandin E2 is a member of the isoprostane class of prostanoids, which are produced from arachidonic acid during lipid peroxidation. It is known for its potent vasoconstrictive properties and its ability to inhibit platelet aggregation . This compound is a non-enzymatic oxidation product of arachidonic acid and acts as a ligand for the thromboxane receptor .
Mechanism of Action
Target of Action
8-Isoprostaglandin E2 (8-Iso-PGE2) is a member of the isoprostane class of prostanoids . The primary target of 8-Iso-PGE2 is the receptor for thromboxane A2 (TP) in vivo . Thromboxane A2 is a type of thromboxane that is produced by activated platelets during blood clotting and has prothrombotic properties: it stimulates activation of new platelets as well as increases platelet aggregation .
Mode of Action
8-Iso-PGE2 acts on the TP receptor to induce vasoconstriction and platelet aggregation . It enhances the receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Biochemical Pathways
8-Iso-PGE2 is part of the isoprostane class of prostanoids, which are formed in vivo from the free radical-catalyzed peroxidation of arachidonic acid . This process is independent of the cyclooxygenase (COX) enzyme . The compound’s action on the TP receptor leads to vasoconstriction and platelet aggregation, and it enhances the osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Pharmacokinetics
It’s known that 8-iso-pge2 is a potent renal vasoconstrictor in the rat . When infused into the renal artery of the rat at a concentration of 4 µg/kg/min, 8-Iso-PGE2 decreases the glomerular filtration rate (GFR) and renal plasma flow by 80% without affecting blood pressure .
Result of Action
The action of 8-Iso-PGE2 results in vasoconstriction and platelet aggregation . It also enhances the osteoclastic potential of marrow hematopoietic precursors . This means that it can increase the ability of these precursors to break down bone tissue, a process that is crucial for bone remodeling.
Action Environment
It’s known that the compound’s effects can be observed in vivo, indicating that it can act effectively within the complex environment of a living organism .
Biochemical Analysis
Biochemical Properties
8-Isoprostaglandin E2 acts at the receptor for thromboxane A2 (the TP) in vivo to induce vasoconstriction and platelet aggregation . It enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Cellular Effects
In cellular contexts, this compound has been shown to attenuate retinal glutamate and its metabolite, glutamine and glycine in a concentration-dependent manner . It has also been reported to inhibit osteoblastic differentiation of preosteoblasts .
Molecular Mechanism
The molecular mechanism of this compound involves its action at the receptor for thromboxane A2 (the TP) in vivo . It enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Temporal Effects in Laboratory Settings
It has been shown that the effects of this compound can be observed whether preosteoclasts were in coculture with stromal cells or in monoculture in the presence of receptor-activated NF B ligand (RANKL) and macrophage colony-stimulating factor .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, a single dose of 0.1% this compound reduced the intraocular pressure for 4 hours in the treated eyes of normal monkeys .
Metabolic Pathways
This compound is an isoprostane generated from the endoperoxide intermediate 8-iso-PGH2 . Isoprostanes are formed in vivo from the free radical-catalyzed peroxidation of arachidonate, independent of cyclooxygenase (COX) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E2 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the non-enzymatic oxidation of arachidonic acid, leading to the formation of isoprostanes, including 8-iso Prostaglandin E2 .
Industrial Production Methods: The industrial production of 8-iso Prostaglandin E2 typically involves the use of advanced chromatographic techniques such as UPLC-MS/MS for the extraction and purification of the compound from biological samples . This method allows for a high recovery rate and efficient separation of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-iso Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other isoprostanes.
Reduction: It can be reduced to form different prostaglandin derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include other isoprostanes and prostaglandin derivatives .
Scientific Research Applications
8-iso Prostaglandin E2 has a wide range of scientific research applications:
Comparison with Similar Compounds
8-iso Prostaglandin F2 alpha: Another isoprostane with similar vasoconstrictive properties.
Prostaglandin E2: An enzymatically produced prostaglandin with similar biological activities but different production pathways.
Uniqueness: 8-iso Prostaglandin E2 is unique due to its non-enzymatic production pathway and its potent vasoconstrictive properties. Unlike enzymatically produced prostaglandins, it is formed as a racemic mixture and has distinct structural features .
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-CLQOMRTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024826 | |
Record name | 8-Isoprostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-isoprostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27415-25-4 | |
Record name | 8-Isoprostaglandin E2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27415-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Isoprostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ISOPROSTAGLANDIN E2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ANC8Q5NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-isoprostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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